N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2-(4-methoxyphenyl)acetamide is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to interact with various biological targets .
Preparation Methods
The synthesis of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2-(4-methoxyphenyl)acetamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It has been studied for its potential anticancer, antiviral, and antimicrobial activities . In the industry, it may be used as an intermediate in the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2-(4-methoxyphenyl)acetamide can be compared with other benzimidazole derivatives, such as N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]-imidazol-6-yl)-2,6-difluoro-benzamide and N5,N5-bis-(3-methoxy-benzyl)-1-(propane-2-sulfonyl)-1H-benzimidazole-2,5-diamine . These compounds share a similar benzimidazole core but differ in their substituents, leading to variations in their biological activities and applications.
Properties
Molecular Formula |
C18H19N3O3 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C18H19N3O3/c1-23-11-17-20-15-8-5-13(10-16(15)21-17)19-18(22)9-12-3-6-14(24-2)7-4-12/h3-8,10H,9,11H2,1-2H3,(H,19,22)(H,20,21) |
InChI Key |
KOOTWXXFVXFJDY-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC2=C(N1)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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